Ethyl 2-(2-bromobenzoyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate
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Description
Ethyl 2-(2-bromobenzoyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate is a useful research compound. Its molecular formula is C20H17BrN2O5S and its molecular weight is 477.33. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Activity
Research has focused on the synthesis of benzothiazole derivatives due to their potential pharmacological activities. A study led by Grandolini et al. (1993) explored the synthesis of imidazo[2,1-b]benzothiazole carboxylic and acetic acids through reactions involving substituted 2-aminobenzothiazoles with ethyl bromopyruvate. These compounds were evaluated for their anti-inflammatory, analgesic, and ulcerogenic activities, highlighting their importance in the development of new therapeutic agents (Grandolini et al., 1993).
Pharmacologically Active Derivatives
Chapman et al. (1971) contributed to the field by converting ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into various bromo-derivatives, exploring their pharmacological potential. This research underscores the versatility of benzothiazole compounds in medicinal chemistry and their capacity to serve as building blocks for developing new pharmacologically active substances (Chapman et al., 1971).
Novel Synthetic Pathways
Mohamed (2014) demonstrated innovative synthetic pathways for ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, revealing the compound's utility in creating new chemical entities. These synthetic routes offer opportunities for the development of compounds with potential applications in various scientific fields, including material science and pharmacology (Mohamed, 2014).
Properties
IUPAC Name |
ethyl 2-(2-bromobenzoyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O5S/c1-3-28-19(26)12-8-9-15-16(10-12)29-20(23(15)11-17(24)27-2)22-18(25)13-6-4-5-7-14(13)21/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNRKTCIRLTVHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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